THR-|A agonist 6

Description

The study of thyroid hormone receptor beta (THR-β) agonists is a significant area of research, driven by the potential to harness the metabolic benefits of thyroid hormone action while avoiding unwanted side effects. This introduction contextualizes the biological role of thyroid hormone receptors, explains the rationale for selective THR-β agonism, and introduces the specific focus of this article, THR-β agonist 6.

Thyroid hormones are critical regulators of metabolism, development, and growth in nearly all tissues. vikingtherapeutics.com Their effects are primarily mediated by nuclear receptors known as thyroid hormone receptors (THRs), which act as ligand-activated transcription factors to control the expression of target genes.

There are two main isoforms of the thyroid hormone receptor, alpha (THR-α) and beta (THR-β), which are encoded by separate genes. nih.gov These isoforms have distinct tissue distribution patterns. THR-α is predominantly expressed in the heart, bone, and brain. researchgate.netfrontiersin.org In contrast, THR-β is the major isoform in the liver, and is also found in the kidneys and pituitary gland. prnewswire.comtandfonline.com This differential distribution is a key factor in the distinct physiological roles of the two receptor isoforms.

The distinct tissue localizations of THR-α and THR-β correlate with their different biological functions. Activation of THR-α is primarily associated with effects on the heart rate, bone metabolism, and central nervous system development. nih.govresearchgate.net Conversely, activation of THR-β in the liver is known to play a crucial role in regulating lipid and cholesterol metabolism. vikingtherapeutics.comnih.gov Specifically, THR-β activation has been shown to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides. vikingtherapeutics.com This separation of effects is fundamental to the therapeutic strategy of developing selective THR-β agonists.

The observation that hyperthyroidism is associated with beneficial effects on cholesterol levels, but also with significant adverse effects such as tachycardia and bone loss, led researchers to explore ways to uncouple these actions. prnewswire.com The discovery of the differential roles of THR-α and THR-β provided a clear rationale for the development of selective THR-β agonists.

The quest for selective thyromimetics has been ongoing for several decades. An early and pivotal compound in this field is Sobetirome (B1681897) (GC-1) , which was one of the first synthetic analogs to show preference for THR-β. nih.govnih.gov This compound demonstrated the feasibility of separating the lipid-lowering effects from the cardiac side effects in animal models and became a foundational tool for further research. nih.govresearchgate.net

Following this, other selective THR-β agonists were developed. Eprotirome (KB2115) was another such compound that entered clinical trials for dyslipidemia. alzdiscovery.orgkoreamed.org While it showed promise in lowering cholesterol, its development was halted due to adverse findings in animal studies. tandfonline.come-enm.org

More recently, a new generation of THR-β agonists with improved selectivity and liver-targeting properties has emerged. Resmetirom (MGL-3196) is a liver-directed THR-β agonist that has undergone extensive clinical investigation for non-alcoholic steatohepatitis (NASH). nih.govdrugpatentwatch.comjacc.org Similarly, VK2809 is a liver-targeted prodrug that is converted to a potent THR-β agonist and has also been studied for NASH and related metabolic disorders. springer.combiospace.com These compounds represent the culmination of years of research aimed at refining the selectivity and safety profile of this class of molecules. nih.gove-enm.org

The primary goal in designing selective THR-β agonists is to maximize the beneficial metabolic effects mediated by the beta isoform in the liver while minimizing or eliminating the adverse effects associated with the activation of the alpha isoform in the heart and bone. tandfonline.com A high degree of selectivity for THR-β over THR-α is therefore a critical design parameter for these investigational compounds. nih.gov Enhanced liver targeting is another key strategy to improve the therapeutic window and reduce the potential for off-target effects. frontiersin.org

Within this landscape of ongoing research, a novel compound identified as THR-β agonist 6 has been described. This compound, also referred to as compound 15 in the primary scientific literature, was developed as part of a research program to discover new, potent, and highly selective THR-β agonists for potential application in the study of nonalcoholic steatohepatitis (NASH). researchgate.netnih.gov

THR-β agonist 6 is characterized as an orally active, selective THR-β agonist. medchemexpress.com Research has focused on its potency, its selectivity for THR-β over THR-α, and its pharmacokinetic properties, particularly its distribution to the liver. nih.govmedchemexpress.com

Chemical and Physical Properties of THR-β Agonist 6

| Property | Value |

|---|---|

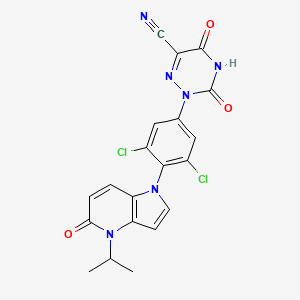

| Molecular Formula | C₂₀H₁₄Cl₂N₆O₃ |

| Molecular Weight | 457.27 |

Data sourced from MedChemExpress. medchemexpress.com

The following sections will delve into the specific research findings related to THR-β agonist 6, presenting the available data from preclinical studies.

Detailed Research Findings on THR-β Agonist 6

The primary research on THR-β agonist 6 has been published in the Journal of Medicinal Chemistry. nih.gov The studies conducted have provided initial data on its efficacy and selectivity in vitro and in vivo.

In vitro studies have demonstrated that THR-β agonist 6 is a potent activator of the THR-β receptor. medchemexpress.com The half-maximal effective concentrations (EC50) were determined to be 0.03 μM for THR-β and 0.22 μM for THR-α, indicating a significant selectivity for the beta isoform. medchemexpress.com

In Vitro Activity of THR-β Agonist 6

| Receptor | EC50 (μM) |

|---|---|

| THR-β | 0.03 |

Data sourced from MedChemExpress. medchemexpress.com

Preclinical studies in mice have further explored the biological activity of THR-β agonist 6. A key finding is its excellent liver-to-serum ratio of 93:1, suggesting a high degree of liver targeting. medchemexpress.com In mouse models of diet-induced metabolic disorders, administration of THR-β agonist 6 led to a significant reduction in serum total cholesterol and LDL-cholesterol levels. medchemexpress.com

Furthermore, the compound was shown to upregulate the mRNA levels of genes known to be targets of thyroid hormone in the liver, such as Dio1, Thrsp, and Me1. medchemexpress.com

Preclinical Efficacy of THR-β Agonist 6 in Mice

| Parameter | Effect |

|---|---|

| Serum Total Cholesterol | Significantly reduced |

| Serum LDL-Cholesterol | Significantly reduced |

| Dio1 mRNA levels | Upregulated |

| Thrsp mRNA levels | Upregulated |

Data sourced from MedChemExpress. medchemexpress.com

These initial findings position THR-β agonist 6 as a compound of interest in the ongoing research into selective thyromimetics for metabolic diseases.

Structure

3D Structure

Properties

Molecular Formula |

C20H14Cl2N6O3 |

|---|---|

Molecular Weight |

457.3 g/mol |

IUPAC Name |

2-[3,5-dichloro-4-(5-oxo-4-propan-2-ylpyrrolo[3,2-b]pyridin-1-yl)phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |

InChI |

InChI=1S/C20H14Cl2N6O3/c1-10(2)27-16-5-6-26(15(16)3-4-17(27)29)18-12(21)7-11(8-13(18)22)28-20(31)24-19(30)14(9-23)25-28/h3-8,10H,1-2H3,(H,24,30,31) |

InChI Key |

CEKKJDQFDVJLTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=CC1=O)N(C=C2)C3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Thyroid Hormone Receptor Beta Agonist 6

Receptor Binding and Activation Dynamics

The initiation of a biological response by a THR-β agonist is a multi-step process that begins with its precise interaction with the receptor. Thyroid hormone receptors are ligand-dependent nuclear receptors that function as transcription factors, regulating a multitude of biological processes, including lipid metabolism. nih.govresearchgate.net The activation of these receptors by an agonist like THR-β agonist 6 is a dynamic process involving specific molecular interactions and subsequent conformational changes.

Ligand-Binding Domain Interactions and Conformational Changes

Thyroid hormone receptors, like other nuclear receptors, possess a distinct ligand-binding domain (LBD). researchgate.netnih.gov The binding of an agonist to this domain is the primary event that triggers receptor activation. plos.orgnih.gov This interaction is highly specific, with the agonist fitting into a hydrophobic pocket within the LBD. acs.org

Upon binding, the agonist induces a critical conformational change in the receptor's structure. nih.govmdpi.com A key event in this structural rearrangement is the repositioning of a flexible helix at the C-terminus of the LBD, known as helix 12 or the activation function 2 (AF-2) domain. nih.govpnas.org Molecular dynamic simulations of THR-β agonists like MGL-3196 (Resmetirom) show that the agonist stabilizes the helical conformation of helix 12, promoting the formation of a binding site for coactivator proteins. nih.gov This ligand-induced structural change is the essential switch that converts the receptor from a transcriptionally silent or repressive state to an active state.

Coactivator Recruitment and Coregulator Modulation

In its unliganded state (without a bound agonist), the THR often exists as a heterodimer with the retinoid X receptor (RXR) and is bound to specific DNA sequences called thyroid hormone response elements (TREs). researchgate.netplos.orgnih.gov In this state, the receptor complex recruits corepressor proteins, such as nuclear receptor corepressor (N-CoR) and silencing mediator of retinoid and thyroid hormone receptor (SMRT). researchgate.netnih.govresearchgate.net These corepressors mediate the repression of target gene transcription. researchgate.net

The binding of an agonist like THR-β agonist 6 and the subsequent conformational change in the LBD cause the dissociation of these corepressor complexes. nih.govmdpi.com The newly formed surface, including the repositioned helix 12, creates a binding site for coactivator proteins. nih.govresearchgate.net These coactivators, which include members of the p160 steroid receptor coactivator (SRC) family, are then recruited to the receptor-DNA complex. mdpi.compnas.org The recruitment of coactivators is a pivotal step that ultimately leads to the activation of gene expression. mdpi.com

Transcriptional Regulation of Gene Expression

Once the coactivator complex is assembled on the promoter region of target genes, it initiates transcription. researchgate.net THR-β agonists modulate the expression of a specific set of genes, primarily in the liver where the THR-β isoform is predominantly expressed, to exert their therapeutic effects. mdpi.combiorxiv.org

Specific Target Genes Modulated by THR-β Agonist 6 in Experimental Systems

THR-β agonists orchestrate a concerted change in the expression of genes involved in synthesizing, transporting, and breaking down lipids. This leads to beneficial effects such as reduced liver fat and lower circulating cholesterol. nih.govmdpi.com

Key modulated genes include:

Dio1 (Type 1 Iodothyronine deiodinase): Expression of this gene, which converts the prohormone T4 to the active hormone T3 within the liver, is consistently increased by THR-β agonists like TG68, MGL-3196, and Kylo-0603. mdpi.combiorxiv.orgunica.ittouchendocrinology.com This upregulation is often used as a marker of THR-β target engagement and activation. touchendocrinology.com

Thrsp (Thyroid hormone responsive protein, also known as Spot14): This gene plays a role in the regulation of lipid metabolism and its expression is upregulated by the THR-β agonist Kylo-0603. biorxiv.org

Me1 (Malic enzyme 1): Involved in the production of NADPH for fatty acid synthesis, Me1 expression is increased by agonists such as TG68 and MGL-3196. mdpi.comnih.govtouchendocrinology.com

Acox1 (Acyl-CoA Oxidase-1) and Cpt1 (Carnitine palmitoyltransferase-1): These genes are crucial for mitochondrial fatty acid β-oxidation. The expression of both Acox1 and Cpt1 was shown to be increased in the livers of mice treated with the THR-β agonist TG68, indicating an enhancement of fatty acid breakdown. mdpi.comtouchendocrinology.com Similarly, the agonist GC-1 upregulates CPT1A transcription. plos.orgnih.gov

HMG-CoA Reductase: The expression of this rate-limiting enzyme in cholesterol synthesis was shown to be counteracted in high-fat diet-fed mice by the THR-β agonist TG68. unica.it

Cyp7A1 (Cholesterol 7α-hydroxylase): This is a critical liver enzyme in the synthesis of bile acids from cholesterol, and its regulation is specifically mediated by the TRβ isoform. researchgate.net

LDL-R (Low-density lipoprotein receptor): Upregulation of the LDL receptor on liver cells is a key mechanism by which THR-β agonists like sobetirome (B1681897) lower circulating LDL cholesterol. biorxiv.orgbioscientifica.com

| Gene | Function | Effect of THR-β Agonist Treatment | Example Agonists | Citations |

|---|---|---|---|---|

| Dio1 | Converts T4 to active T3 in the liver | Upregulated | TG68, MGL-3196, Kylo-0603, GC-1 | mdpi.combiorxiv.orgplos.orgnih.govunica.ittouchendocrinology.com |

| Thrsp | Regulation of lipid metabolism | Upregulated | Kylo-0603 | biorxiv.org |

| Me1 | Fatty acid synthesis | Upregulated | TG68, MGL-3196, GC-1 | mdpi.comnih.govtouchendocrinology.com |

| Acox1 | Mitochondrial fatty acid oxidation | Upregulated | TG68 | mdpi.comtouchendocrinology.com |

| Cpt1 | Mitochondrial fatty acid oxidation | Upregulated | TG68, GC-1 | mdpi.complos.orgnih.govtouchendocrinology.com |

| HMG-CoA Reductase | Cholesterol synthesis | Modulated/Counteracted | TG68 | unica.it |

| Cyp7A1 | Bile acid synthesis from cholesterol | Regulated | General THR-β action | researchgate.net |

| LDL-R | Uptake of LDL cholesterol | Upregulated | Sobetirome | biorxiv.orgbioscientifica.com |

Beyond lipid metabolism, THR-β agonists influence the broader network of genes that control the body's energy balance. Thyroid hormones are known to increase energy expenditure, and selective agonists can replicate this effect. nih.govfrontiersin.org For instance, treatment with the THR-β-selective agonist GC-1 was found to significantly increase oxygen consumption in rats, a direct measure of increased metabolic rate. nih.gov This effect occurred without a significant change in lean mass, suggesting a targeted effect on energy expenditure. nih.gov

In experimental models, the THR-β agonist TG68 was shown to increase the expression of hypothalamic glucose transporters, specifically GLUT1, GLUT3, and GLUT5, suggesting a role in central glucose sensing and energy homeostasis. unica.it The regulation of energy balance is also tied to specialized cells in the hypothalamus called tanycytes, which express genes involved in thyroid hormone signaling, such as Dio2. The expression of these genes can be modulated by metabolic state, indicating a complex interplay between peripheral agonist action and central energy regulation.

Other Regulated Transcriptional Pathways

The binding of THR-β Agonist 6 to the Thyroid Hormone Receptor-Beta (THR-β) initiates a cascade of transcriptional events that extend beyond the primary regulation of metabolic genes. In experimental models, this agonist has been shown to significantly upregulate the mRNA levels of key genes such as Deiodinase 1 (Dio1), Thyroid Hormone Responsive Protein (Thrsp), and Malic Enzyme 1 (Me1). medchemexpress.com Specifically, treatment with THR-β Agonist 6 can lead to a more than 19-fold increase in Dio1, a 16-fold increase in Thrsp, and a 3-fold increase in Me1 mRNA levels. medchemexpress.com These genes are instrumental in thyroid hormone metabolism and lipogenesis.

Furthermore, the activation of THR-β by agonists can influence pathways related to inflammation. For instance, some THR-β agonists have been shown to suppress signaling pathways such as the signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) in animal models of metabolic dysfunction-associated steatohepatitis (MASH). soton.ac.uk This suggests a broader regulatory role for THR-β agonists in modulating inflammatory responses within the liver.

Chromatin Remodeling and Epigenetic Influences

The transcriptional activity of THR-β is intrinsically linked to chromatin structure and epigenetic modifications. oup.com Thyroid hormone receptors, including THR-β, can mediate significant changes in chromatin architecture. nih.gov In the absence of a ligand, THR often forms a complex with corepressors, leading to a condensed chromatin state and transcriptional repression through the action of histone deacetylases (HDACs). nih.gov Upon binding of an agonist like THR-β Agonist 6, a conformational change in the receptor is induced, leading to the dissociation of corepressors and the recruitment of coactivators. nih.govresearchgate.net These coactivators often possess histone acetyltransferase (HAT) activity, which acetylates histones, resulting in a more open chromatin structure that is permissive for transcription. oup.comnih.gov

Studies have shown that the binding of THR/RXRα heterodimers to chromatin can induce localized disruption of chromatin structure. oup.com This remodeling is a crucial step for the subsequent recruitment of the transcriptional machinery. oup.com Epigenetic mechanisms, including DNA methylation and micro-RNA regulation, also play a role in modulating hepatic thyroid hormone action. nih.gov For example, altered DNA methylation patterns of the THR-β gene have been observed in patients with MASH, potentially affecting receptor expression and signaling. nih.gov

Downstream Signaling Cascade Activation

Pathways Influenced by THR-β Agonist 6-Mediated Receptor Activation

Research has indicated that THR-β activation can intersect with other critical signaling pathways. One notable example is the Wnt/β-catenin signaling pathway. dermatologytimes.com In certain contexts, such as hepatocyte proliferation, selective THR-β agonists have been shown to activate β-catenin signaling. nih.gov This activation appears to be a key mechanism underlying the mitogenic effects of these agonists in the liver. nih.gov The process involves the accumulation of β-catenin, which then translocates to the nucleus to act as a transcriptional coactivator for target genes like cyclin D1. dermatologytimes.comnih.govsigmaaldrich.com

Another relevant pathway is the Hedgehog signaling pathway. dermatologytimes.com Studies have demonstrated that activation of the Sonic hedgehog (Shh) pathway can promote the transition of hair follicles from a resting to a growth phase. dermatologytimes.comnih.gov While direct evidence for THR-β Agonist 6 in this specific context is limited, the general principle of THR-β influencing developmental and regenerative pathways is an active area of investigation. dermatologytimes.com

Crosstalk with other Nuclear Receptors and Signaling Systems in Experimental Models

The function of THR-β is not isolated but is part of a complex network of interactions with other nuclear receptors. nih.gov Thyroid hormone receptors often form heterodimers with the retinoid X receptor (RXR) to bind to thyroid hormone response elements (TREs) on DNA. nih.govnih.gov This heterodimerization is a point of crosstalk, as RXR is a common partner for many other nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). nih.govijbs.com Competition for RXR can therefore influence the transcriptional activity of multiple signaling pathways. nih.gov

In experimental models, the interplay between THR-β and other nuclear receptors is crucial for metabolic regulation. For example, there is evidence of crosstalk between THR and PPAR signaling in the regulation of lipid metabolism. nih.gov While liganded THR generally does not interfere with PPARα signaling, unliganded THR may blunt PPARα pathways. nih.gov The complex interactions between these nuclear receptors highlight the integrated nature of metabolic control and the potential for THR-β agonists to modulate these networks. researchgate.netugent.be

Below is a table summarizing the key molecular interactions and downstream effects of THR-β Agonist 6.

| Molecular Event | Key Interacting Molecules/Pathways | Observed Effect | Reference |

| Transcriptional Regulation | Dio1, Thrsp, Me1 | Upregulation of mRNA levels | medchemexpress.com |

| STAT3, NF-κB | Suppression of inflammatory signaling | soton.ac.uk | |

| Chromatin Remodeling | Histone Acetyltransferases (HATs) | Open chromatin structure, permissive for transcription | oup.comnih.gov |

| Corepressors (e.g., NCoR, SMRT) | Dissociation from THR-β upon agonist binding | nih.govresearchgate.net | |

| Downstream Signaling | Wnt/β-catenin | Activation, hepatocyte proliferation | dermatologytimes.comnih.gov |

| Hedgehog Signaling | Potential role in cellular differentiation and regeneration | dermatologytimes.comnih.gov | |

| Nuclear Receptor Crosstalk | Retinoid X Receptor (RXR) | Heterodimerization, competition with other nuclear receptors | nih.govnih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Modulation of lipid metabolism pathways | nih.gov |

Receptor Binding and Selectivity Profile of Thyroid Hormone Receptor Beta Agonist 6

Binding Affinity Determination for THR-β and THR-α Isoforms

The efficacy and safety profile of a thyroid hormone receptor agonist is largely dictated by its binding affinity and selectivity for the two major isoforms, THR-β and THR-α. THR-β is predominantly expressed in the liver and is the primary target for treating metabolic disorders, while THR-α is more abundant in the heart, bone, and brain, where its activation can lead to undesirable side effects. nih.govnatap.org

Quantitative Assessment of EC50 Values in Functional Assays

Functional assays are crucial for determining the concentration of an agonist required to elicit a half-maximal response (EC50). For THR-β agonist 6, these assays have revealed a potent and selective activation of the THR-β isoform.

In functional coactivator recruitment assays, THR-β agonist 6 exhibited an EC50 of 0.03 μM for THR-β and 0.22 μM for THR-α. medchemexpress.com This indicates that a significantly lower concentration of the agonist is needed to activate THR-β compared to THR-α, highlighting its preferential activity towards the desired receptor isoform.

Interactive Table 1: EC50 Values of THR-β Agonist 6

| Receptor Isoform | EC50 (μM) |

| THR-β | 0.03 medchemexpress.com |

| THR-α | 0.22 medchemexpress.com |

Comparative Analysis of Binding Selectivity Ratios

The selectivity of an agonist is often expressed as the ratio of its EC50 value for THR-α to its EC50 value for THR-β. A higher ratio signifies greater selectivity for the beta isoform. Based on the EC50 values, THR-β agonist 6 demonstrates a selectivity ratio of approximately 7.3-fold for THR-β over THR-α.

This level of selectivity is a key attribute, suggesting a reduced likelihood of off-target effects associated with THR-α activation. For comparison, other THR-β agonists in development have shown varying degrees of selectivity. For instance, Resmetirom (MGL-3196) has a reported selectivity of approximately 12.8 to 28-fold for THR-β. nih.govxiahepublishing.com

Mechanistic Basis of Isoform Selectivity

The preferential binding of an agonist to one receptor isoform over another is rooted in the subtle yet significant structural differences between the receptors' ligand-binding domains (LBDs).

Ligand-Induced Receptor Conformations and Allosteric Modulation

The binding of an agonist to a nuclear receptor like THR is not a simple lock-and-key mechanism. It is a dynamic process that induces a specific conformational change in the receptor. nih.govresearchgate.net This ligand-induced conformational shift is critical for the subsequent recruitment of coactivator proteins, which are necessary for initiating gene transcription. researchgate.net

An effective agonist stabilizes the "active" conformation of the receptor, promoting the formation of a binding surface for coactivators. pnas.orgbiomolther.org The specific shape and chemical properties of the agonist dictate the precise nature of this conformational change. pnas.orgresearchgate.net It is hypothesized that THR-β agonist 6, upon binding, induces a conformation in THR-β that is highly favorable for coactivator recruitment, leading to potent activation. In contrast, its interaction with THR-α likely results in a less stable or less optimal conformation for coactivator binding, explaining its lower potency for this isoform. This allosteric modulation, where binding at one site influences activity at another, is a fundamental principle of nuclear receptor function. biomolther.orgembopress.org

Structure Activity Relationships Sar and Design Principles of Thyroid Hormone Receptor Beta Agonist 6

Core Chemical Scaffold and Substituent Analysis

The development of potent and selective THR-β agonists like THR-β agonist 6 is rooted in a deep understanding of the structural requirements for receptor binding and activation. Analysis of its core structure and the contribution of its substituents provides insight into the key molecular interactions that govern its pharmacological profile.

Identification of Pharmacophoric Features Essential for THR-β Agonism

The design of selective THR-β agonists is guided by pharmacophore models derived from the crystal structures of the THR ligand-binding domain (LBD) complexed with various ligands. nih.gov These models identify the essential three-dimensional arrangement of chemical features required for agonistic activity. Key features for THR-β agonism typically include:

A central lipophilic core: This core structure, often composed of aromatic rings, occupies a hydrophobic cavity within the LBD.

A hydrogen bond donor/acceptor group: This feature, often a carboxylic acid, bioisostere, or other polar group, forms a crucial hydrogen bond with a key residue in the LBD, anchoring the ligand in the binding pocket.

Specific halogen or hydrophobic substituents: These are positioned on the aromatic rings to mimic the iodine atoms of the natural hormone, thyroxine (T4), and triiodothyronine (T3), forming important interactions within the pocket.

An ether linkage or equivalent: This provides the correct orientation and spacing between the aromatic ring systems.

The selectivity of agonists for THR-β over THR-α is largely attributed to a single amino acid difference in the LBD: an asparagine (Asn 331) in THR-β corresponds to a serine (Ser 277) in THR-α. nih.gov Successful selective agonists are designed to form a specific hydrogen bond with Asn 331 in the THR-β LBD, an interaction that is less favorable with the serine residue in THR-α. nih.gov

Impact of Specific Structural Moieties on Potency and Selectivity

THR-β agonist 6 was developed from a series of novel compounds featuring a pyrrolo[3,2-b]pyridin-5-one skeleton, a result of structure-based drug design. acs.org This core scaffold serves as a rigid framework to optimally position the key interacting moieties within the receptor's binding site. The high potency and selectivity of THR-β agonist 6 are a direct result of the specific substituents attached to this core.

The compound is an orally active agonist with EC50 values of 0.03 μM for THR-β and 0.22 μM for THR-α, demonstrating a clear preference for the beta isoform. abmole.commedchemexpress.commedchemexpress.com This selectivity is crucial for achieving therapeutic benefits, such as lowering cholesterol, while minimizing adverse effects associated with THR-α activation in tissues like the heart and bone. nih.govnih.gov Structural modifications within this chemical series were systematically evaluated to enhance both potency and selectivity, leading to the identification of THR-β agonist 6 as a highly optimized compound. acs.org

Rational Design Strategies

The discovery of THR-β agonist 6 was not serendipitous but rather the outcome of a deliberate and rational drug design process. nih.govslideshare.net This process integrated principles of medicinal chemistry with computational tools to guide the synthesis and evaluation of new chemical entities.

Principles of Bioisosterism and Analog Generation

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. ufrj.brnih.govresearchgate.net In the development of THR-β agonists, bioisosteric replacements are often used to substitute the natural amino acid side chain or the carboxylic acid group of thyronine analogs. This can enhance oral bioavailability and metabolic stability.

The generation of analogs based on the pyrrolo[3,2-b]pyridin-5-one scaffold involved systematic modifications of its peripheral substituents. acs.org This iterative process of designing, synthesizing, and testing new analogs is a hallmark of rational drug design, allowing researchers to build a comprehensive understanding of the structure-activity relationships and refine the molecular architecture to achieve the desired pharmacological profile. ufrj.br

Computational Modeling and Ligand-Receptor Docking Studies

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery. nih.govresearchgate.net These techniques were employed to visualize and analyze the binding mode of agonists within the THR-β active site. nih.govdntb.gov.ua By creating a three-dimensional model of the ligand-receptor complex, researchers can predict how a compound will bind, identify key amino acid interactions, and understand the structural basis for its activity and selectivity. researchgate.net

For THR-β agonists, docking studies help to ensure that the designed molecules adopt a conformation that allows for the critical hydrogen bond with Asn 331, which is key to β-selectivity. nih.gov These computational insights guide the design of new analogs with modifications predicted to improve binding affinity and selectivity, thereby prioritizing the synthesis of the most promising compounds and accelerating the optimization process. acs.org

Influence of Structural Modifications on Experimental Pharmacological Properties

The true test of rational design is the translation of theoretical and computational insights into tangible improvements in experimental pharmacological properties. For THR-β agonist 6, structural modifications led to a highly desirable profile characterized by high potency, significant β-selectivity, and excellent tissue distribution.

A key pharmacological property that was optimized is the compound's distribution to the liver, the primary target organ for treating metabolic disorders like nonalcoholic steatohepatitis (NASH). frontiersin.org THR-β agonist 6 exhibits an excellent liver-to-serum ratio of 93:1 in mice, indicating that the compound preferentially accumulates in the liver. medchemexpress.commedchemexpress.com This high hepatic concentration is a critical feature that maximizes therapeutic efficacy on liver fat and cholesterol metabolism while minimizing potential systemic side effects. acs.orgfrontiersin.org

The following table summarizes the key experimental pharmacological properties of THR-β agonist 6.

| Property | Value | Source |

| THR-β Potency (EC50) | 0.03 μM | abmole.com, medchemexpress.com |

| THR-α Potency (EC50) | 0.22 μM | abmole.com, medchemexpress.com |

| Selectivity (THR-α/THR-β) | ~7.3-fold | Calculated |

| Liver-to-Serum Ratio (mice) | 93:1 | medchemexpress.com, medchemexpress.com |

These data underscore the success of the design strategy. The structural modifications incorporated into the pyrrolo[3,2-b]pyridin-5-one scaffold of THR-β agonist 6 resulted in a molecule with potent THR-β agonism, a favorable selectivity profile over THR-α, and outstanding liver targeting.

Alterations in Receptor Agonism and Selectivity

The development of THR-β agonist 6 was guided by a structure-based drug design approach. nih.gov This involved a systematic exploration of how different chemical modifications to the core structure influence the compound's ability to bind to and activate THR-β and THR-α. The potency and selectivity of these compounds are quantified by their half-maximal effective concentrations (EC50), with lower values indicating higher potency.

THR-β agonist 6, also referred to as compound 15 in its discovery publication, demonstrated an EC50 of 0.03 μM for THR-β and 0.22 μM for THR-α. nih.gov This represents a significant level of selectivity for the beta receptor. The journey to this optimized molecule involved several structural modifications that fine-tuned its interaction with the receptor's ligand-binding domain.

Table 1: In Vitro Activity of Key THR-β Agonist Analogs

| Compound | THR-β EC50 (μM) | THR-α EC50 (μM) | Selectivity (α/β) |

|---|---|---|---|

| MGL-3196 | Data not available in source | Data not available in source | Data not available in source |

| THR-β agonist 6 (Compound 15) | 0.03 | 0.22 | 7.3 |

Data derived from the research article by Liuyu Hu, et al. nih.gov

The pyrrolo[3,2-b]pyridin-5-one core of THR-β agonist 6 serves as a rigid scaffold that correctly positions the key interacting moieties within the receptor's binding pocket. Modifications to the substituents on this core structure were systematically evaluated to enhance potency and selectivity. While the specific modifications leading to compound 15 are detailed within the primary research, the general principle involves optimizing hydrophobic and hydrogen-bonding interactions with key amino acid residues in the THR-β ligand-binding domain, which differ subtly from those in THR-α.

Modulations of Liver-Specific Targeting Mechanisms

A critical feature of THR-β agonist 6 is its remarkable liver-to-serum ratio of 93:1 in mice, indicating a strong preference for accumulating in the liver. nih.gov This liver-centric distribution is a deliberate design element aimed at concentrating the drug's therapeutic action where it is most needed for treating conditions like nonalcoholic steatohepatitis (NASH), while minimizing exposure to other tissues and thus reducing the risk of off-target effects.

The molecular properties of THR-β agonist 6 that contribute to this liver-specific targeting are a key aspect of its design. While the precise mechanisms are not fully elucidated in the provided information, several strategies are commonly employed in medicinal chemistry to achieve hepatoselectivity. These often involve tailoring the physicochemical properties of the molecule, such as its size, polarity, and charge, to favor uptake by liver-specific transporters, like the organic anion-transporting polypeptides (OATPs).

By optimizing these properties, medicinal chemists can design molecules that are readily taken up by hepatocytes from the bloodstream and may also be subject to enterohepatic circulation, further enhancing their liver exposure. The high hepatic concentration of THR-β agonist 6 is believed to be a key factor in its potential for a favorable safety profile, particularly concerning cardiotoxicity. nih.gov

Table 2: Pharmacokinetic Profile of THR-β agonist 6 in Mice

| Parameter | Value |

|---|---|

| Liver-to-Serum Ratio | 93:1 |

Data derived from the research article by Liuyu Hu, et al. nih.gov

Synthetic Pathways and Chemical Modification Strategies for Thyroid Hormone Receptor Beta Agonist 6

Methodologies for Compound Synthesis

The synthesis of complex, selective agonists like THR-β agonist 6 involves multi-step pathways designed for efficiency and the ability to introduce specific chemical features that govern receptor selectivity and pharmacokinetic properties. nih.govnih.gov

While the precise, proprietary synthesis of a specific compound designated "THR-β agonist 6" may be detailed in patent literature, the general approach for this class of molecules can be understood by examining published routes for similar selective agonists. google.comgoogle.com The synthesis typically builds upon a central scaffold that mimics the natural thyroid hormone's diphenyl ether or a related structure. nih.gov

A common strategy involves the construction of a substituted biaryl core, followed by the addition of a side chain that is crucial for receptor interaction. For example, the synthesis of the well-studied THR-β agonist Sobetirome (B1681897) (GC-1), which shares structural motifs with many modern agonists, provides a foundational understanding. researchgate.net An improved synthesis of GC-1 highlights key reactions such as the formation of a biaryl methane (B114726) bridge, followed by functional group manipulations to install the characteristic oxyacetic acid side chain. nih.gov

A generalized synthetic approach for a thyromimetic might include the following key stages:

Core Scaffold Construction: This often involves a cross-coupling reaction, such as a Suzuki or Ullmann coupling, to link two substituted aromatic rings. nih.gov Alternatively, as seen in the synthesis of GC-1 and its analogs, a methylene (B1212753) bridge can be formed to link the two phenyl rings. nih.govresearchgate.net

Side Chain Installation: The acetic acid side chain, which is critical for conferring THR-β selectivity in many agonists, is typically added to one of the phenyl rings via nucleophilic substitution or other standard functional group transformations. researchgate.net

Functional Group Modification: Introduction of specific substituents (e.g., halogens, alkyl groups, nitriles) on the aromatic rings is performed to fine-tune binding affinity, selectivity, and metabolic stability. researchgate.netfrontiersin.org These modifications are often planned from the selection of starting materials or introduced at intermediate stages. nih.gov

Table 1: Representative Reaction Conditions in Thyromimetic Synthesis

| Reaction Step | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Biaryl Methane Formation | Substituted phenol, substituted benzyl (B1604629) alcohol, acid catalyst (e.g., H₂SO₄) | Creates the core diphenylmethane (B89790) scaffold. |

| Suzuki Cross-Coupling | Aryl boronic acid, aryl halide, Palladium catalyst (e.g., Pd(PPh₃)₄), base | Forms a biaryl linkage, an alternative core structure. nih.gov |

| Etherification (Side Chain) | Phenolic intermediate, ethyl bromoacetate, base (e.g., K₂CO₃) | Installs the ester precursor to the oxyacetic acid side chain. |

| Hydrolysis | Ester intermediate, base (e.g., NaOH or LiOH), then acid workup | Converts the ester to the final carboxylic acid side chain. |

| Halogenation | Aromatic intermediate, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | Introduces halogen atoms to modulate electronic properties and binding. |

Ensuring the purity and confirming the structure of the final compound and all intermediates is critical. A combination of chromatographic and spectroscopic techniques is employed throughout the synthetic process.

Purification:

Flash Column Chromatography: This is the primary method for purifying intermediates and the final product on a laboratory scale. A silica (B1680970) gel stationary phase is used with a solvent system (e.g., ethyl acetate (B1210297) in petroleum ether or hexanes) of increasing polarity to separate the desired compound from byproducts and unreacted starting materials. nih.gov

High-Performance Liquid Chromatography (HPLC): Often used in the final purification step to achieve very high purity (>98-99%), which is necessary for biological testing. Reverse-phase HPLC is common for these types of molecules.

Recrystallization: This technique can be used when a highly crystalline solid product is formed, offering an effective method for removing small amounts of impurities.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. They provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing chemists to confirm that the correct structure has been synthesized at each step. nih.gov

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight of the compound, providing strong evidence of its identity.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as carbonyls (C=O) from carboxylic acids and esters, and hydroxyls (-OH) from phenols.

Table 2: Common Analytical Techniques for Thyromimetic Characterization

| Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms the proton framework of the molecule, including aromatic and aliphatic signals. |

| ¹³C NMR | Confirms the carbon backbone of the molecule. |

| LC-MS | Determines molecular weight and assesses purity. |

| HRMS | Provides a highly accurate molecular weight, allowing for determination of the elemental formula. |

Precursor Compounds and Derivatization Approaches

The design of novel THR-β agonists rarely starts from scratch. Instead, it builds upon established chemical frameworks known to interact with thyroid hormone receptors.

The development of new agonists like THR-β agonist 6 is an exercise in rational drug design, starting from known thyromimetic scaffolds. semanticscholar.org The natural hormone T3 serves as the initial template, but its lack of receptor selectivity makes it a poor therapeutic for metabolic diseases. frontiersin.org

Key modifications to the native thyronine scaffold to improve β-selectivity include:

Replacing the Amino Acid Side Chain: One of the most critical modifications for achieving THR-β selectivity was replacing the L-alanine side chain of T3 with an oxyacetic acid group. researchgate.net This change allows for different interactions with key amino acid residues, particularly an arginine residue, in the THR-β ligand-binding pocket. nih.gov

Modifying the Ether Bridge: The diphenyl ether linkage of native thyroid hormones can be replaced with other linkers, such as a methylene (-CH₂-) bridge, as seen in Sobetirome (GC-1). nih.gov This modification alters the conformational flexibility of the molecule, which can enhance selectivity.

Varying Ring Substituents: The iodine atoms of T3 are often replaced with other groups. For instance, replacing the 3'-iodine with a larger, non-polar group (like isopropyl) and the 3,5-iodines with smaller halogens (like chlorine) or methyl groups has been a successful strategy to increase affinity and selectivity for THR-β. nih.govresearchgate.net These groups interact with a hydrophobic pocket in the receptor. nih.gov

Stereochemistry is a critical factor in the biological activity of many pharmaceuticals. The natural thyroid hormone, L-thyroxine, is a chiral molecule, containing a stereocenter in its L-alanine side chain. blucher.com.br For thyromimetics that retain this amino acid side chain, the synthesis must be stereoselective, meaning it must produce the desired stereoisomer in high purity.

However, a key strategy in the design of many modern THR-β agonists, including those with an oxyacetic acid side chain like Sobetirome and likely THR-β agonist 6, is the elimination of stereocenters . The oxyacetic acid side chain is achiral, which simplifies the synthesis significantly. researchgate.net By removing the chiral center, the need for complex asymmetric synthesis or chiral resolution steps is avoided. This leads to a more efficient, less costly manufacturing process and eliminates the risk of contamination with a less active or inactive stereoisomer. This achirality is a deliberate design feature that contributes to the viability of these compounds as potential therapeutics.

Preclinical Pharmacological Characterization of Thyroid Hormone Receptor Beta Agonist 6 in Experimental Systems

In Vitro Pharmacological Evaluation

The initial stages of characterizing a novel therapeutic agent involve a series of in vitro assays to determine its potency, selectivity, metabolic stability, and permeability. These studies provide foundational data on the compound's potential for efficacy and its drug-like properties.

Cell-Based Reporter Assays for THR-β Activation

To ascertain the functional activity and selectivity of THR-β agonist 6, cell-based reporter gene assays were utilized. These assays are a standard method for quantifying the extent to which a compound can activate a specific nuclear receptor. In this system, cells engineered to express the target receptor (either THR-β or THR-α) also contain a reporter gene, such as luciferase, linked to a thyroid hormone response element. Activation of the receptor by an agonist leads to the expression of the reporter gene, and the resulting signal (e.g., light output from luciferase) is measured to determine the agonist's potency.

The potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximum possible response. For THR-β agonist 6, these assays demonstrated potent activation of the THR-β isoform with an EC50 of 0.03 μM. medchemexpress.com To assess its selectivity, the compound was also tested against the THR-α isoform, yielding an EC50 of 0.22 μM. medchemexpress.com The ratio of these EC50 values indicates the compound's selectivity for THR-β over THR-α.

| Target Receptor | EC50 (μM) |

|---|---|

| THR-β | 0.03 |

| THR-α | 0.22 |

This table presents the half-maximal effective concentration (EC50) values of THR-β agonist 6 for both the thyroid hormone receptor beta (THR-β) and alpha (THR-α) isoforms as determined in cell-based reporter assays. medchemexpress.com

Microsomal Stability and Metabolic Fate in Experimental Preparations

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and bioavailability in vivo. Liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. nih.gov Microsomal stability assays involve incubating the test compound with liver microsomes from experimental animals (e.g., rats, mice) or humans and monitoring the rate at which the compound is metabolized over time. A high clearance rate in this assay suggests poor stability and likely rapid elimination in vivo.

Studying the metabolic fate involves identifying the major metabolites formed during these incubations. This information is crucial for understanding potential pathways of drug clearance and for identifying any metabolites that could be pharmacologically active or potentially toxic. nih.gov

Specific data on the microsomal stability and metabolic pathways for THR-β agonist 6 are not detailed in the available literature. However, such studies are a standard component of preclinical evaluation for this class of compounds to ensure they possess favorable pharmacokinetic properties.

Membrane Permeability Studies

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Membrane permeability is a key determinant of oral absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption. nih.govresearchgate.net Caco-2 cells are a human colon cancer cell line that, when grown on a semipermeable membrane, differentiate into a monolayer of polarized epithelial cells with tight junctions and transporters that mimic the intestinal barrier. nih.gov

In this assay, the test compound is added to the apical (top) side of the monolayer, and its appearance on the basolateral (bottom) side is measured over time. The result is expressed as an apparent permeability coefficient (Papp). researchgate.net Compounds with high Papp values are generally predicted to have good intestinal absorption, while those with low values may have poor bioavailability. researchgate.net

While this assay is a critical step in preclinical characterization, specific Papp values for THR-β agonist 6 from Caco-2 or other permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are not available in the reviewed sources.

In Vivo Disposition in Animal Models (Experimental Pharmacokinetics)

Following in vitro characterization, the compound's behavior is studied in living organisms to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Hepatic Exposure and Tissue Distribution Profiles

Pharmacokinetic studies in animal models, such as mice, are essential to understand how a compound is processed by the body over time. After oral administration of THR-β agonist 6 to mice, key pharmacokinetic parameters were determined. These studies measure the concentration of the drug in the plasma at various time points to calculate values such as the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).

Tissue distribution studies are also performed to determine the extent to which the drug penetrates various organs and tissues. For a THR-β agonist intended to treat liver disease, high exposure in the liver relative to other tissues is a highly desirable characteristic. frontiersin.org This liver-targeting minimizes the risk of off-target effects in tissues where THR-α is more highly expressed. xiahepublishing.comnih.gov

Pharmacokinetic analysis in mice following a single oral administration revealed the parameters listed in the table below.

| Parameter | Value |

|---|---|

| Tmax (h) | 8.7 |

| Cmax (ng/mL) | 2830 |

| AUC last (h*ng/mL) | 37536 |

| t1/2 (h) | 8.7 |

This table summarizes the key pharmacokinetic parameters of THR-β agonist 6 in mice following a single oral dose. medchemexpress.com Note: The original source states these methods have not been independently confirmed and are for reference only.

Liver-to-Serum Ratio in Rodent Models

A key indicator of a THR-β agonist's liver-targeting efficiency is the liver-to-serum (or liver-to-plasma) concentration ratio. This ratio is determined by measuring the compound's concentration in liver tissue and in the blood serum at a specific time point after administration and provides a quantitative measure of the drug's preferential accumulation in the target organ. A high ratio is indicative of successful liver targeting.

In studies conducted in mice, THR-β agonist 6 demonstrated an excellent liver-to-serum ratio, highlighting its strong preference for accumulation in the liver. medchemexpress.com

| Parameter | Ratio | Animal Model |

|---|---|---|

| Liver-to-Serum Ratio | 93:1 | Mouse |

This table shows the preferential accumulation of THR-β agonist 6 in the liver, as indicated by the high liver-to-serum concentration ratio observed in mice. medchemexpress.com

Systemic Clearance and Half-life in Experimental Animals

The pharmacokinetic profile of THR-β agonist 6 has been evaluated in mice to determine its systemic clearance and elimination half-life. Following oral administration, the compound demonstrated a half-life (t1/2) of 8.7 hours. medchemexpress.com This parameter is crucial for understanding the duration of the compound's effect and for establishing potential dosing intervals in preclinical models.

The study in mice involved administering a 30 mg/kg dose orally to determine the pharmacokinetic parameters. medchemexpress.com The resulting data provides insight into how the compound is processed and eliminated from the body in this specific experimental animal model.

Below is a summary of the reported pharmacokinetic parameters for THR-β agonist 6 in mice.

Pharmacokinetic Parameters of THR-β agonist 6 in Mice

| Parameter | Value | Units |

|---|---|---|

| t1/2 | 8.7 | h |

| Tmax | 8.7 | h |

| Cmax | 2830 | ng/mL |

| AUClast | 37536 | h*ng/mL |

Data obtained following a single 30 mg/kg oral dose. medchemexpress.com

Investigational Efficacy of Thyroid Hormone Receptor Beta Agonist 6 in Preclinical Disease Models

Experimental Models of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

Effects on Hepatic Steatosis in Rodent Models

A consistent finding across numerous preclinical studies is the potent ability of THR-β agonists to reduce the accumulation of fat in the liver. This anti-steatotic effect has been observed in various rodent models of MASLD.

For instance, treatment with Resmetirom (MGL-3196) resulted in a significant reduction in both liver weight and hepatic steatosis in a mouse model of diet-induced non-alcoholic steatohepatitis (NASH) with fibrosis. nih.govresearchgate.net Similarly, the novel THR-β agonist TG68 was shown to decrease liver weight and hepatic steatosis in mice fed a high-fat diet (HFD). mdpi.com Other compounds, such as CS27109 and MB07811 , have also demonstrated the ability to prevent or reduce hepatic steatosis in rat and mouse models. nih.govnih.govresearchgate.net

In high-fat-fed rats, the agonists GC-1 and KB-2115 were both effective in treating hepatic steatosis, with GC-1 leading to a remarkable 75% reduction in hepatic triglyceride content. physiology.org The clearance of liver lipids by these agonists is attributed to the acceleration of hepatic fatty acid oxidation, a known outcome of hepatic THR activation. nih.gov

Table 1: Effects of THR-β Agonists on Hepatic Steatosis in Rodent Models

| Compound | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Resmetirom (MGL-3196) | Diet-induced NASH mice | Significant reduction in liver weight and hepatic steatosis. | nih.gov, researchgate.net |

| TG68 | High-fat diet mice | Reduction in liver weight and hepatic steatosis. | mdpi.com |

| GC-1 | High-fat diet rats | 75% reduction in hepatic triglyceride content. | physiology.org |

| KB-2115 | High-fat diet rats | Prevention of hepatic steatosis. | physiology.org |

| MB07811 | Rodent models of hepatic steatosis | Markedly reduced hepatic steatosis. | nih.gov |

| CS27109 | Rat model | Reduced liver steatosis. | nih.gov |

Modulation of Liver Inflammation in Preclinical Settings

Beyond reducing fat, THR-β agonists have shown the capacity to mitigate the inflammatory processes that drive the progression of simple steatosis to the more severe non-alcoholic steatohepatitis (NASH).

Impact on Fibrosis Progression in Experimental Liver Injury Models

A critical therapeutic goal in MASLD is to halt or reverse the progression of liver fibrosis, which can lead to cirrhosis and its complications. Preclinical evidence suggests that THR-β agonists may have direct anti-fibrotic effects.

In a mouse model with established NASH and fibrosis, treatment with Resmetirom resulted in a decrease in hepatic fibrosis. nih.gov This was indicated by a reduction in the content of α-smooth muscle actin, a marker of activated fibrogenic cells, and the down-regulation of genes involved in the fibrotic process. nih.govresearchgate.net Furthermore, CS27109 has been shown to reduce liver fibrosis in a mouse model designed to induce steatohepatitis and fibrosis. nih.gov These results highlight the potential of THR-β activation to not only address steatosis and inflammation but also to remodel the liver's extracellular matrix and attenuate scarring. preprints.org

Effects on Lipid Metabolism in Experimental Hyperlipidemia Models

The activation of THR-β in the liver is strongly associated with systemic lipid-lowering effects. nih.gov This is a key benefit of this drug class, as dyslipidemia is a common co-morbidity in patients with MASLD and a major risk factor for cardiovascular disease.

Regulation of Serum Cholesterol and Triglyceride Levels in Animals

THR-β agonists have consistently demonstrated robust effects on lowering circulating lipids in various animal models of hyperlipidemia.

Resmetirom treatment significantly reduced both plasma and liver cholesterol levels in a mouse NASH model. nih.govresearchgate.net The liver-targeted agonist MB07811 was shown to reduce not only hepatic and plasma triglycerides but also plasma free fatty acids. nih.govpnas.org In diet-induced obese mice, MB07811 reduced cholesterol and both serum and hepatic triglycerides. pnas.org

Other agonists like GC-1 , KB-141 , and VK2809 (MB07811) effectively lower serum lipid levels in rodent models. nih.gov The compound TG68 specifically led to a reduction in circulating triglycerides in mice on a high-fat diet. mdpi.com Similarly, CS27109 reduced serum total cholesterol (TC) and triglycerides (TG) in a rat model. nih.gov

Table 2: Effects of THR-β Agonists on Serum Lipids in Animal Models

| Compound | Animal Model | Effect on Cholesterol | Effect on Triglycerides | Reference(s) |

|---|---|---|---|---|

| Resmetirom (MGL-3196) | NASH mice | Significant reduction | - | nih.gov, researchgate.net |

| MB07811 | Diet-induced obese mice | Reduction | Reduction (serum & hepatic) | pnas.org |

| TG68 | High-fat diet mice | - | Reduction | mdpi.com |

| CS27109 | Rat model | Reduction | Reduction | nih.gov |

| GC-1 / KB-2115 | LDLR-deficient mice | Marked reduction | - | nih.gov |

| KB-141 | Cholesterol-fed rats, monkeys | Dose-dependent reduction | - | pnas.org |

Influence on Lipoprotein Profiles (e.g., LDL-C)

The beneficial effects of THR-β agonists extend to the modulation of lipoprotein profiles, particularly the reduction of atherogenic low-density lipoprotein cholesterol (LDL-C). Activation of THR-β in the liver enhances hepatic LDL receptor expression, leading to increased clearance of LDL-C from circulation. preprints.orgpnas.org

Studies have shown that agonists like GC-1 and KB-2115 can markedly reduce serum cholesterol even in mice that lack functional LDL receptors, suggesting additional mechanisms such as increased conversion of cholesterol to bile acids. nih.gov In cynomolgus monkeys, a model with a human-like lipoprotein profile, KB-141 produced a dose-dependent reduction in plasma cholesterol and also lowered levels of Lipoprotein(a), another atherogenic particle. pnas.org The compound CS27109 demonstrated reductions in serum LDL-c that were equivalent to those seen with Resmetirom in a hamster model. nih.gov

Other Investigational Preclinical Applications

Beyond their primary development for liver diseases and dyslipidemia, the unique mechanism of action of THR-β agonists has prompted their investigation in a range of other preclinical disease models.

Selective THR-β agonists have been evaluated in multiple animal models of diet-induced obesity (DIO), where they have demonstrated promising metabolic benefits. nih.gov These compounds have been shown to reduce body weight and adiposity, improve lipid profiles, and enhance glucose metabolism. nih.govnih.gov

| Compound | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| TG68 | High-Fat Diet (HFD) Mouse Model | Produced a 12% body weight loss; significantly decreased serum cholesterol, triglycerides, and glucose. | mdpi.com |

| GC-24 | Diet-Induced Obese Rat Model | Prevented increases in fat mass and improved glucose intolerance. | nih.gov |

| Resmetirom (MGL-3196) | Diet-Induced Obese NASH Mouse Model | Reduced liver weight, hepatic steatosis, and plasma cholesterol without influencing body weight. | nih.govresearchgate.net |

| KB-141 | Diet-Induced Obese Mouse Model | Reduced body weight and decreased liver triglycerides. | pnas.org |

The role of thyroid hormones in the central nervous system (CNS) is well-established, with the THR-β isoform implicated in processes such as myelination. unipi.itnih.govfrontiersin.org This has led to the exploration of selective THR-β agonists in models relevant to neurodegenerative diseases.

The compound TG68 has shown potential neuroprotective effects. mdpi.com In in-vitro studies using human microglial cells, TG68 demonstrated an ability to prevent inflammatory responses and cytotoxicity induced by β-amyloid. mdpi.comendocrine-abstracts.org When administered to mice with high-fat diet-induced obesity, a condition linked to neuroinflammation, TG68 reduced anxiety-like behavior and decreased serum levels of pro-inflammatory cytokines like TNFα and IL-6. mdpi.comendocrine-abstracts.org Furthermore, research into other thyromimetics has shown promise in promoting myelin repair. unipi.itnih.gov Sob-AM2, a CNS-selective prodrug of the THR-β agonist Sobetirome (B1681897), was found to promote significant remyelination in the brain and spinal cord of mouse models of demyelination. unipi.itnih.govfrontiersin.org These findings suggest that selective THR-β agonists could target pathological mechanisms, such as neuroinflammation and demyelination, that are common in various neurodegenerative disorders. nih.govendocrine-abstracts.org

| Compound | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| TG68 | In Vitro Human Microglial Cells (HMC3) | Prevented LPS/TNFα-induced inflammatory response and β-amyloid-induced cytotoxicity. | mdpi.com |

| TG68 | High-Fat Diet (HFD) Mouse Model | Reduced anxiety-like behavior; decreased serum levels of pro-inflammatory cytokines. | mdpi.comendocrine-abstracts.org |

| Sob-AM2 (Prodrug of Sobetirome) | Mouse Demyelinating Models | Promoted significant myelin repair in the brain and spinal cord. | unipi.itnih.govfrontiersin.org |

Recent research has identified the thyroid hormone receptor as a key regulator of hair follicle biology, creating a new potential application for THR-β agonists in treating hair loss conditions like androgenetic alopecia. dermatologytimes.comnih.gov The THR-β1 isoform is the dominant form present during the anagen, or active growth phase, of the human hair follicle. dermatologytimes.com

Studies in mouse models have shown that topical application of THR-β agonists can effectively stimulate hair growth by inducing the transition of hair follicles from the resting (telogen) phase to the anagen phase. researchgate.netnih.govnih.gov The proposed mechanism involves the activation of critical signaling pathways for hair follicle regeneration, including the Wnt/β-catenin and Sonic hedgehog (Shh) pathways. dermatologytimes.comresearchgate.net For instance, the agonist TDM10842 was shown to accelerate anagen entry in C3H mice, an effect linked to the activation of these pathways and the increased expression of downstream effector proteins like cyclinD1. researchgate.netnih.gov This activation helps stimulate the proliferation of hair follicle stem cells, promoting the growth of new hair shafts. dermatologytimes.com

| Compound Class/Example | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| THR-β Agonists (General) | Mouse and Macaque Models | Shown to be efficacious in promoting hair growth after topical application. | nih.gov |

| TDM10842 | C3H Mouse Model | Accelerated the transition of hair follicles from telogen to anagen phase. | researchgate.net |

| THR-β Agonists (Mechanism) | In Vivo and In Vitro Models | Activates Wnt/β-catenin and Sonic hedgehog signaling pathways to stimulate hair follicle stem cells. | dermatologytimes.comresearchgate.netnih.gov |

The potential for THR-β agonists to treat fibrotic diseases has been investigated in experimental models of pulmonary fibrosis. ersnet.org This research stems from findings that thyroid hormone plays a protective role in the lungs and can resolve existing scarring. nih.govyale.edu

In the widely used bleomycin-induced lung fibrosis model in mice, administration of thyroid hormone (T3) or the THR-β agonist sobetirome has been shown to significantly attenuate fibrosis. ersnet.orgnih.gov Treatment with a novel thyromimetic after the establishment of bleomycin-induced injury was associated with a significant reduction in lung hydroxyproline (B1673980) levels, a key marker of collagen deposition and fibrosis. ersnet.org Similarly, oral administration of sobetirome also led to enhanced resolution of pulmonary fibrosis, as assessed by both hydroxyproline content and histological staining. nih.govnih.gov The underlying mechanism is believed to involve the restoration of mitochondrial function and the protection of alveolar epithelial cells from apoptosis, thereby mitigating the fibrotic cascade. nih.gov2minutemedicine.com

| Compound | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Novel Thyromimetics | Bleomycin-Induced Lung Fibrosis (Mouse) | Significantly attenuated fibrosis, as measured by reduced hydroxyproline levels. | ersnet.org |

| Sobetirome | Bleomycin-Induced Lung Fibrosis (Mouse) | Decreased hydroxyproline content and improved fibrosis in histological analyses. | nih.govnih.gov |

| Thyroid Hormone (T3) | Bleomycin-Induced Lung Fibrosis (Mouse) | Blocked fibrosis and improved survival; restored mitochondrial function in alveolar epithelial cells. | nih.govyale.edu |

Cellular and Molecular Responses to Thyroid Hormone Receptor Beta Agonist 6 in Experimental Systems

Impact on Mitochondrial Functionality

THR-β agonists exert profound effects on hepatic mitochondria, enhancing their capacity for energy expenditure and quality control. This is achieved through a coordinated upregulation of fatty acid catabolism and mitochondrial turnover processes, including biogenesis and mitophagy. natap.orgpreprints.org

A primary mechanism by which THR-β agonists improve hepatic lipid profiles is by directly increasing the rate of mitochondrial fatty acid oxidation (FAO). researchgate.netnih.gov Activation of THR-β modulates the expression of key genes that govern the transport and breakdown of fatty acids within the mitochondria. researchgate.net

Research findings indicate that treatment with various THR-β agonists, such as TG68 and Resmetirom, leads to the significant overexpression of Carnitine Palmitoyltransferase 1A (CPT1A). xiahepublishing.commdpi.comnih.gov CPT1A is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs. nih.govnih.gov In studies using human hepatic cell lines, the THR-β agonist GC-1 was shown to upregulate the transcription of CPT1A in a dose-dependent manner. nih.gov Similarly, treatment of high-fat diet-fed mice with the agonist TG68 resulted in an increased expression of Cpt1, highlighting the role of these compounds in improving mitochondrial fatty acid oxidation. mdpi.comnih.gov

| THR-β Agonist | Key Gene Target | Observed Effect in Experimental Models | Reference |

|---|---|---|---|

| Resmetirom (MGL-3196) | CPT1A | Increased expression, leading to enhanced mitochondrial fatty acid oxidation and beta-oxidation. | xiahepublishing.comnih.gov |

| TG68 | Cpt1 | Overexpression in the livers of high-fat diet-fed mice. | mdpi.com |

| GC-1 (Sobetirome) | CPT1A | Dose-dependent upregulation of transcription in human hepatocyte-derived Huh-7 cells. | nih.gov |

| VK2809 | CPT1A | Upregulation of transcription in human hepatic cells. | nih.gov |

Beyond enhancing function, THR-β activation also regulates mitochondrial quantity and quality. This involves the stimulation of both mitochondrial biogenesis (the creation of new mitochondria) and mitophagy (the selective removal of damaged or dysfunctional mitochondria). xiahepublishing.comnih.govresearchgate.net This dynamic process of mitochondrial turnover is crucial for maintaining cellular homeostasis, especially under conditions of high metabolic activity. nih.gov

Thyroid hormone is known to stimulate mitochondrial biogenesis by increasing the expression of key regulators like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM). nih.govresearchgate.net Agonists like Resmetirom have been shown to increase mitochondrial biogenesis. xiahepublishing.comnih.gov

Simultaneously, the increased oxidative phosphorylation driven by THR-β activation generates reactive oxygen species (ROS), which can damage mitochondria. nih.gov To counteract this, THR-β activation also promotes mitophagy. nih.gov This process is initiated by T3-induced ROS, which activates a signaling cascade involving AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1). nih.govresearchgate.net The activation of this pathway leads to the recruitment of autophagic machinery to the mitochondria, ensuring the removal of damaged organelles and maintaining a healthy mitochondrial population. nih.gov This coupling of biogenesis and mitophagy sustains efficient oxidative phosphorylation. nih.govresearchgate.net

| Process | Key Regulator | Effect of THR-β Activation | Reference |

|---|---|---|---|

| Mitochondrial Biogenesis | PGC-1α (PPARGC1A) | Expression is increased, driving the formation of new mitochondria. | nih.govresearchgate.net |

| ESRRA | Hepatic levels are increased in a THR-β dependent manner. | researchgate.net | |

| Mitophagy | AMPK | Activated via ROS, leading to phosphorylation of ULK1. | nih.govresearchgate.net |

| ULK1 | Gene expression is augmented; recruited to mitochondria to initiate mitophagy. | nih.govresearchgate.net |

Modulation of Lipid Homeostasis Pathways

THR-β agonists orchestrate a multi-pronged modulation of hepatic lipid homeostasis, extending beyond mitochondrial processes to influence the synthesis, storage, and disposal of lipids and related molecules like bile acids.

The impact of THR-β activation on de novo lipogenesis (DNL), the synthesis of new fatty acids, is complex. Several studies indicate that THR-β agonists can suppress DNL. researchgate.net This effect is often attributed to the inhibition of the expression of sterol regulatory element-binding transcription factor 1 (SREBP-1c), a master regulator of lipogenic genes. researchgate.netnih.gov Agonists such as Sobetirome (B1681897) and Eprotirome have been shown to inhibit SREBP-1c expression in rodent models, which is expected to reduce the synthesis of hepatic fatty acids and triglycerides. nih.gov

However, other research reveals a more nuanced role for the native thyroid hormone, T3, which can also enhance DNL through the transcription factor ChREBP. nih.gov This suggests that THR-β1 can both repress DNL and, under certain conditions, mediate the induction of lipogenic genes. nih.gov Furthermore, in a specific study involving TG68 and MGL-3196 in a high-fat diet mouse model, no significant changes were observed in the mRNA levels of key DNL genes like Srebf1 and fatty acid synthase (Fasn), suggesting that the primary anti-steatotic effect in that context was driven by increased fatty acid oxidation rather than reduced lipogenesis. nih.gov

THR-β activation plays a crucial and specific role in cholesterol metabolism by promoting its conversion into bile acids. nih.govfrontiersin.org This pathway represents a major route for cholesterol excretion from the body. THR-β agonists have been consistently shown to upregulate the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.govfrontiersin.orgnih.govfrontiersin.org Studies with agonists like CS271011, MGL-3196, and Eprotirome have demonstrated positive regulation of CYP7A1. nih.govfrontiersin.org

More recent findings have uncovered another layer of regulation, showing that THR-β agonists can remodel the composition of the bile acid pool. nih.gov The agonist Resmetirom was found to inhibit sterol 12-alpha-hydroxylase (CYP8B1), an enzyme that directs bile acid synthesis towards cholic acid. nih.govnih.gov By inhibiting CYP8B1, THR-β activation shifts the bile acid profile towards more chenodeoxycholic acid, which alters the hydrophobicity of the bile acid pool and has been linked to reduced intestinal lipid absorption. nih.govnih.gov This provides a novel, indirect mechanism by which these agonists can reduce the lipid burden on the liver. nih.gov

| Pathway | Key Gene/Enzyme | THR-β Agonist(s) | Observed Effect | Reference |

|---|---|---|---|---|

| De Novo Lipogenesis | SREBP-1c | Sobetirome, Eprotirome | Inhibition of expression. | nih.gov |

| ChREBP | T3 (Native Ligand) | Upregulation, mediating a lipogenic pathway. | nih.gov | |

| Bile Acid Synthesis | CYP7A1 | Eprotirome, MB07811, CS271011, MGL-3196 | Upregulation of expression. | nih.govfrontiersin.org |

| CYP8B1 | Resmetirom, Eprotirome | Inhibition/Suppression of expression. | nih.govnih.gov |

Lipophagy is a specialized form of autophagy that involves the sequestration and degradation of intracellular lipid droplets within autolysosomes. This process releases free fatty acids that can then be utilized for energy, for instance, through mitochondrial β-oxidation. Studies on the native THR ligand, T3, have demonstrated its capacity to stimulate lipophagy. nih.gov The induction of autophagy by T3 is mediated through the same ROS-AMPK signaling pathway that triggers mitophagy. nih.gov By promoting the breakdown of stored triglycerides, lipophagy serves as a critical upstream process that provides substrates for the enhanced mitochondrial fatty acid oxidation also driven by THR-β activation. This coordinated response ensures the efficient mobilization and catabolism of stored hepatic lipids, contributing significantly to the reduction of steatosis. nih.gov

Cellular Proliferation and Differentiation Studies (where mediated by THR-β)

The selective activation of the thyroid hormone receptor beta (THR-β) by agonists has been a focal point of research to understand its role in regulating cellular processes like proliferation and differentiation. In various experimental systems, the THR-β selective agonist, Sobetirome, has demonstrated significant effects on different cell types, leading to either promotion or inhibition of cell growth and driving cells towards a more differentiated state.

In studies involving rat liver and pancreas, Sobetirome has been identified as a potent mitogen. oup.com Treatment with this THR-β agonist stimulates the proliferation of hepatocytes and pancreatic acinar cells. oup.com This proliferative effect is associated with an increase in the expression of cell cycle-related genes, such as cyclin D1, suggesting a direct role of THR-β in enabling quiescent cells to re-enter the cell cycle. oup.comnih.gov Notably, this induced proliferation in the liver was not linked to tissue damage. nih.gov

Conversely, in the context of anaplastic thyroid cancer (ATC), a highly aggressive and dedifferentiated malignancy, Sobetirome exhibits anti-proliferative effects. biorxiv.orgresearchgate.net Studies on four different ATC cell lines have shown that activation of THR-β by this agonist leads to a decrease in cell viability and growth. biorxiv.org Furthermore, it impedes cell migration, a key process in cancer metastasis. biorxiv.org

The influence of THR-β activation on cellular differentiation is also context-dependent. In mouse and rat osteoblast-like cells, Sobetirome has been shown to inhibit proliferation while promoting differentiation. researchgate.net This suggests a role for THR-β in bone cell maturation.

A significant area of investigation has been the role of THR-β agonists in the central nervous system, particularly in the context of myelination. Thyroid hormones are crucial for the proper differentiation and maturation of oligodendrocytes, the myelin-producing cells of the CNS. nih.gov In in-vitro models using both murine and human cells, Sobetirome was found to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes. nih.gov This process is critical for both normal development and for remyelination following injury, as seen in demyelinating disorders. nih.gov

Moreover, in anaplastic thyroid cancer cells, Sobetirome has been shown to induce re-differentiation. biorxiv.orgresearchgate.net A key finding is the increased expression and function of the sodium iodide symporter (NIS), a critical protein for iodide uptake in thyroid cells. biorxiv.org The restoration of NIS function is a significant marker of re-differentiation in thyroid cancer and offers potential therapeutic avenues. biorxiv.org

The following tables summarize the key findings from these cellular and molecular studies.

Table 1: Effects of THR-β Agonist on Cellular Proliferation

| Cell Type | Experimental System | Observed Effect | Key Findings |

| Rat Hepatocytes | In vivo (Rat model) | Stimulation | Strong induction of hepatocyte proliferation in the absence of tissue injury. oup.com |

| Rat Pancreatic Acinar Cells | In vivo (Rat model) | Stimulation | Induced massive pancreatic cell proliferation. oup.com |

| Anaplastic Thyroid Cancer (ATC) Cells | In vitro (Four human cell lines) | Inhibition | Decreased cell viability and growth. biorxiv.org |

| Osteoblast-like Cells | In vitro (Mouse and Rat cells) | Inhibition | Inhibited proliferation of osteoblast-like cells. researchgate.net |

Table 2: Effects of THR-β Agonist on Cellular Differentiation

| Cell Type | Experimental System | Observed Effect | Key Markers/Findings |

| Osteoblast-like Cells | In vitro (Mouse and Rat cells) | Induction | Promoted differentiation. researchgate.net |

| Oligodendrocyte Precursor Cells (OPCs) | In vitro (Murine and Human cells) | Induction | Promoted differentiation into mature oligodendrocytes. nih.gov |